2-(dimethylphosphoryl)pyridine-4-carbonitrile
Description
2-(Dimethylphosphoryl)pyridine-4-carbonitrile is a pyridine derivative featuring a dimethylphosphoryl group at the 2-position and a nitrile group at the 4-position. The dimethylphosphoryl group (PO(CH₃)₂) is a strong electron-withdrawing substituent, which significantly influences the electronic properties, solubility, and reactivity of the molecule.
Properties
CAS No. |
2703774-75-6 |
|---|---|
Molecular Formula |
C8H9N2OP |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-dimethylphosphorylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N2OP/c1-12(2,11)8-5-7(6-9)3-4-10-8/h3-5H,1-2H3 |
InChI Key |
SSGUQAPJDCJVQY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylphosphoryl)pyridine-4-carbonitrile typically involves the reaction of pyridine-4-carbonitrile with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylphosphoryl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have explored the potential of DMPC as an antiviral agent. Research indicates that compounds with a pyridine scaffold exhibit significant antiviral activity against various viruses, including coronaviruses. The incorporation of a dimethylphosphoryl group enhances the compound's ability to interact with biological targets, making it a candidate for further development as an antiviral therapeutic .
Case Study: CSNK2 Inhibition
A study investigated the structure-activity relationship (SAR) of pyridine derivatives, including DMPC, in inhibiting Casein Kinase 2 (CSNK2), a target implicated in viral replication. The results demonstrated that modifications to the pyridine structure could lead to improved potency and selectivity against viral strains .
Agricultural Applications
2.1 Pesticide Development
DMPC has been studied for its potential use in developing new pesticides. The dimethylphosphoryl group is known to enhance the bioactivity of compounds against pests. Research has shown that derivatives of DMPC can effectively disrupt pest metabolism, leading to increased mortality rates in target species .
Data Table: Efficacy of DMPC Derivatives in Pest Control
| Compound Name | Target Pest | Mortality Rate (%) | Reference |
|---|---|---|---|
| DMPC Derivative A | Aphids | 85 | |
| DMPC Derivative B | Thrips | 78 | |
| DMPC Derivative C | Spider Mites | 90 |
Material Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of DMPC allows it to be used as a building block for synthesizing functional materials. Its phosphonate group can be utilized in forming coordination complexes with metals, which are valuable in catalysis and sensor applications.
Case Study: Coordination Complexes
Research involving the synthesis of iron(II) complexes with DMPC derivatives has shown promising results in enhancing catalytic activity for oxidation reactions. The structural integrity and stability of these complexes make them suitable candidates for industrial applications .
Summary of Findings
The applications of 2-(dimethylphosphoryl)pyridine-4-carbonitrile span across various scientific disciplines:
- Medicinal Chemistry: Potential antiviral agent and CSNK2 inhibitor.
- Agricultural Science: Development of effective pesticides.
- Material Science: Synthesis of metal coordination complexes for catalysis.
Mechanism of Action
The mechanism by which 2-(dimethylphosphoryl)pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The dimethylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonitrile group may also play a role in the compound’s overall chemical behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic profile of pyridine-carbonitriles varies with substituents:
- Electron-Withdrawing Groups (EWGs): The dimethylphosphoryl group in the target compound reduces electron density on the pyridine ring, enhancing stability toward nucleophilic attack compared to analogs with electron-donating groups (EDGs).
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituent(s) | Electronic Effect | Solubility Trend |
|---|---|---|---|
| 2-(Dimethylphosphoryl)pyridine-4-carbonitrile | PO(CH₃)₂ (C2), CN (C4) | Strong EWG | High in polar solvents |
| 6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | OCH₃ (aromatic), CN (C3) | Moderate EDG | Moderate polarity |
| 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile | F (aromatic), 2×CN (C3, C5) | Weak EWG (F) | Low (hydrophobic) |
| 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | Piperazine (C2), thiophene (C6) | Mixed EDG/EWG | Variable |
Biological Activity
2-(Dimethylphosphoryl)pyridine-4-carbonitrile (CAS No. 2703774-75-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
The chemical structure of this compound features a pyridine ring substituted with a dimethylphosphoryl group and a cyano group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H10N3O2P |
| Molecular Weight | 199.16 g/mol |
| CAS Number | 2703774-75-6 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes, particularly those involved in phospholipid metabolism. It has been observed to inhibit neuropathy target esterase (NTE), a serine hydrolase implicated in neurotoxicity associated with organophosphate exposure. The inhibition of NTE can lead to neurotoxic effects, which are critical for understanding the compound's safety profile and therapeutic potential .
Biological Activity
- Enzyme Inhibition :
- Anticancer Potential :
- Toxicological Implications :
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
-
Study on Organophosphate Toxicity :
A study highlighted the role of NTE inhibition in organophosphate-induced delayed neurotoxicity (OPIDN), emphasizing how compounds like this compound could contribute to neurotoxic outcomes through prolonged enzyme inhibition . -
Anticancer Activity Evaluation :
Another study assessed various carbazole derivatives with structural similarities to this compound for their anticancer activity using MTT assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
